molecular formula C17H16N4O3S2 B2844715 6-benzyl-3-(thiomorpholine-4-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251672-37-3

6-benzyl-3-(thiomorpholine-4-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No. B2844715
CAS RN: 1251672-37-3
M. Wt: 388.46
InChI Key: SCTOQMQGFOECOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-benzyl-3-(thiomorpholine-4-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a useful research compound. Its molecular formula is C17H16N4O3S2 and its molecular weight is 388.46. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactions

Compounds with similar structures have been synthesized through various chemical reactions, illustrating the versatility of these molecules in organic synthesis. For instance, the generation of cyclic ketene-N,X-acetals from 2-alkyl-1,3-oxazolines and thiazolines, leading to substituted dihydrooxazolo and thiazolopyrimidines, showcases the potential of such compounds in creating diverse chemical frameworks under mild conditions (Zhou & Pittman, 2006). Furthermore, the synthesis of novel heterocycles, such as pyrano[2,3-d]pyrimidines and triazolopyrimidines, from reactions with 4-hydroxycoumarin, indicates the ability to generate antimicrobially active compounds (El-Agrody et al., 2001).

Anticancer Applications

Isothiazolopyrimidines have been identified as a new group of anticancer agents, with certain derivatives showing strong activity against various cancer models, such as L-1210 leukemia and Ehrlich carcinoma (Machoń, Wieczorek, & Mordarski, 1987). This highlights the therapeutic potential of isothiazolopyrimidine derivatives in oncology.

Antiviral Properties

Specific derivatives, such as 3,4-dihydro-2H-benzo[4,5]isothiazolo[2,3-a]pyrimidine, have shown promising antiviral activity against human immunodeficiency virus type 1 (HIV-1) infection. The introduction of hydrophobic substituents improved their efficacy, indicating the role of structural modification in enhancing antiviral properties (Okazaki et al., 2015).

Supramolecular Chemistry

Compounds with dihydropyrimidine-2,4-(1H,3H)-dione functionality have been used to create novel crown-containing hydrogen-bonded supramolecular assemblies. These findings demonstrate the utility of pyrimidine derivatives in the design of complex molecular architectures with potential applications in materials science (Fonari et al., 2004).

properties

IUPAC Name

6-benzyl-3-(thiomorpholine-4-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S2/c22-15-13-12(14(26-19-13)16(23)20-6-8-25-9-7-20)18-17(24)21(15)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTOQMQGFOECOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=C3C(=NS2)C(=O)N(C(=O)N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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